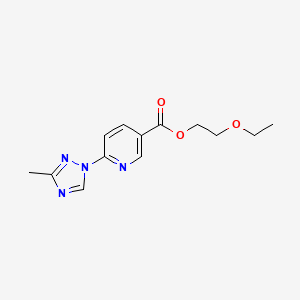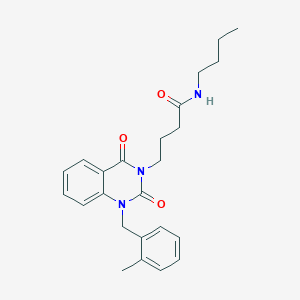![molecular formula C18H18N2O3 B2625157 [3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 429620-48-4](/img/structure/B2625157.png)
[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxybenzyl alcohol, also known as Veratryl alcohol, is an organic compound widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N .
Synthesis Analysis
The synthesis of a similar compound, 1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE, involves the reaction of dimethyl sulfate with propionylcatechol in alkaline solution .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxybenzyl alcohol is C9H12O3 . Its structure has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS .
Chemical Reactions Analysis
While specific chemical reactions involving “[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” are not available, a related compound, 3,4-Dimethoxyphenol, has been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxybenzyl alcohol include a boiling point of 296-297 °C/732 mmHg, a density of 1.157 g/mL at 25 °C , and a refractive index of n20/D 1.552 .
Wissenschaftliche Forschungsanwendungen
- Explanation : MFCs are bioelectrochemical systems that convert organic matter into electricity using microorganisms. Veratryl alcohol serves as a substrate for these cells, contributing to power generation .
- Explanation : CTVs are cyclic molecular hosts with a cavity that can accommodate guest molecules. Researchers use them in host-guest chemistry and as building blocks for supramolecular assemblies .
- Explanation : Salvianolic acid N is a natural compound with potential therapeutic properties, including antioxidant and anti-inflammatory effects .
- Explanation : Papaverin is a muscle relaxant used in medicine. Veratryl alcohol contributes to its production .
Microbial Fuel Cells (MFCs)
Cyclotriveratrylene Synthesis
Salvianolic Acid N Synthesis
Intermediate for Papaverin Synthesis
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-8-13(10-17(16)23-2)18-14(12-21)11-20(19-18)15-6-4-3-5-7-15/h3-11,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUXBIKJOBTKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)


![N-[2-(4-ethylphenoxy)ethyl]acetamide](/img/structure/B2625087.png)
![methyl 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylate](/img/structure/B2625088.png)
![3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2625089.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2625090.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2625091.png)

![ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B2625096.png)